5-Allyl-5-crotylbarbituric acid
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Overview
Description
5-Allyl-5-crotylbarbituric acid: is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy. The structure of this compound includes a pyrimidine ring with allyl and crotyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-5-crotylbarbituric acid typically involves the reaction of barbituric acid with allyl and crotyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the halide groups are replaced by the allyl and crotyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions: 5-Allyl-5-crotylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The allyl and crotyl groups can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkyl groups.
Major Products Formed:
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted barbituric acid derivatives.
Scientific Research Applications
Chemistry: 5-Allyl-5-crotylbarbituric acid is used as a precursor in the synthesis of other barbiturate derivatives
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacological properties of barbiturates.
Medicine: The compound has potential applications in the development of new sedative and hypnotic drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the pharmaceutical industry, this compound is used in the production of barbiturate-based medications
Mechanism of Action
5-Allyl-5-crotylbarbituric acid exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. Upon binding, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the postsynaptic neuron. This results in a sedative and hypnotic effect, reducing neuronal excitability and inducing sleep.
Comparison with Similar Compounds
5-Allyl-5-butylbarbituric acid: Similar structure with a butyl group instead of a crotyl group.
5-Allyl-5-sec-butylbarbituric acid:
5-Phenyl-5-ethylbarbituric acid:
Uniqueness: 5-Allyl-5-crotylbarbituric acid is unique due to the presence of both allyl and crotyl groups, which may confer distinct pharmacological properties compared to other barbiturates. Its dual substitution pattern allows for the exploration of new chemical reactivities and potential therapeutic applications.
Properties
CAS No. |
2288-78-0 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-[(E)-but-2-enyl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H14N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h3-5H,2,6-7H2,1H3,(H2,12,13,14,15,16)/b5-3+ |
InChI Key |
JDPPIXRBPVYZLS-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/CC1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CC=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
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